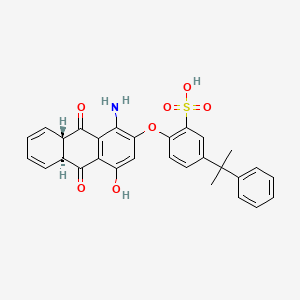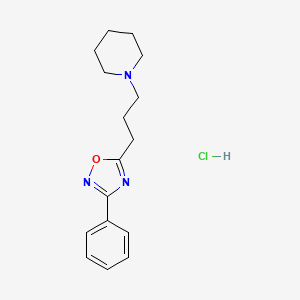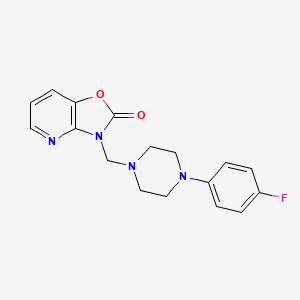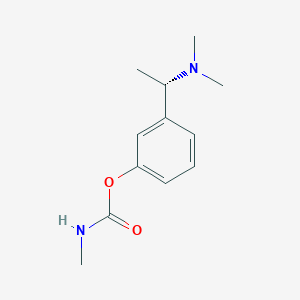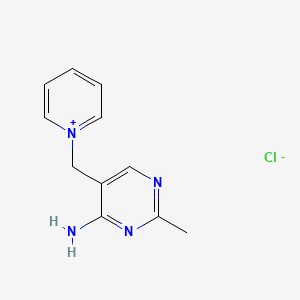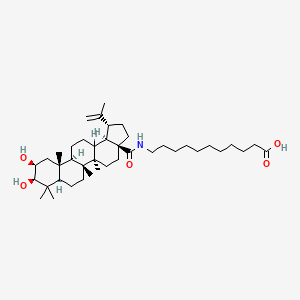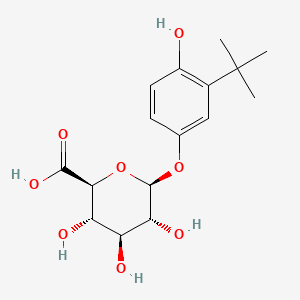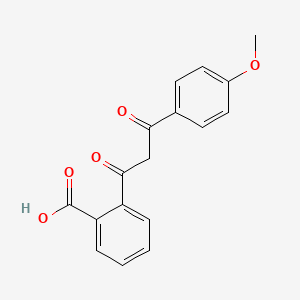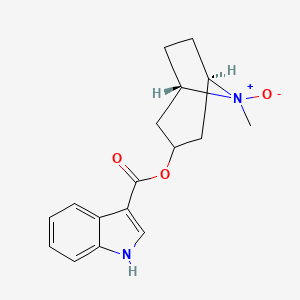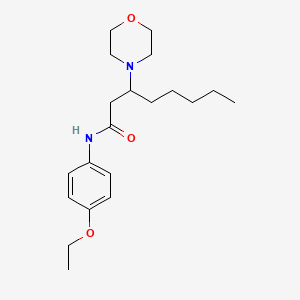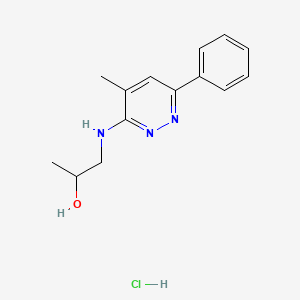
1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a pyridazine ring substituted with a methyl and phenyl group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride typically involves the reaction of 4-methyl-6-phenyl-3-pyridazinamine with 2-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid
- 4-{2-[(4-Methyl-6-phenyl-3-pyridazinyl)oxy]ethyl}morpholine hydrochloride
Uniqueness
1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for targeted research applications.
Propiedades
Número CAS |
86112-15-4 |
|---|---|
Fórmula molecular |
C14H18ClN3O |
Peso molecular |
279.76 g/mol |
Nombre IUPAC |
1-[(4-methyl-6-phenylpyridazin-3-yl)amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c1-10-8-13(12-6-4-3-5-7-12)16-17-14(10)15-9-11(2)18;/h3-8,11,18H,9H2,1-2H3,(H,15,17);1H |
Clave InChI |
BDRWFHKBWHDWBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1NCC(C)O)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



